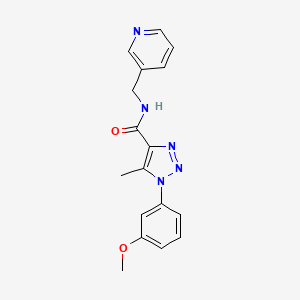
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, also known as AMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been investigated for its potential use as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This is thought to be due to the ability of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane to bind to DNA and cause DNA damage, leading to cell death.
Biochemical and Physiological Effects
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane in lab experiments is its ability to selectively target cancer cells, making it a potentially effective cancer therapy. However, one limitation of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a fluorescent probe in biological imaging, and the exploration of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane and its potential side effects.
In conclusion, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane involves the reaction of 9-bromomethylanthracene with 4-methyl-1,4-diazepane in the presence of a base. This reaction results in the formation of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, which can be purified using various techniques, such as chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-22-11-6-12-23(14-13-22)16-21-19-9-4-2-7-17(19)15-18-8-3-5-10-20(18)21/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFEHZBVNHDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)


![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)


![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
